Cis-4-phenylthio-L-proline (Zofenopril Intermediate)
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Overview
Description
Cis-4-phenylthio-L-proline (Zofenopril Intermediate): is a chemical compound with the molecular formula C11H14ClNO2S It is a derivative of proline, an amino acid, and is characterized by the presence of a phenylthio group attached to the fourth carbon of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cis-4-phenylthio-L-proline (Zofenopril Intermediate) typically involves the reaction of proline with thiophenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Cis-4-phenylthio-L-proline (Zofenopril Intermediate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Cis-4-phenylthio-L-proline (Zofenopril Intermediate) undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding proline derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Proline derivatives.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Scientific Research Applications
Cis-4-phenylthio-L-proline (Zofenopril Intermediate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Cis-4-phenylthio-L-proline (Zofenopril Intermediate) is still being explored. It is believed to interact with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may influence protein folding and stability by interacting with amino acid residues and altering the protein’s conformation .
Comparison with Similar Compounds
- Cis-4-phenylthio-L-proline (Zofenopril Intermediate)e hydrochloride
- (4S)-4-(Phenylthio)-l-proline
- (2S,4S)-4-(Phenylsulfanyl)-l-proline hydrochloride
Comparison: Cis-4-phenylthio-L-proline (Zofenopril Intermediate) is unique due to its specific structural configuration and the presence of the phenylthio group. This makes it distinct from other proline derivatives, which may have different functional groups or stereochemistry. The phenylthio group imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules .
Properties
CAS No. |
81653-77-2 |
---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
InChI Key |
PCIUUPKYZVILEM-UWVGGRQHSA-N |
SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2 |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2 |
Key on ui other cas no. |
81653-77-2 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
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